molecular formula C11H17ClFN5 B12229399 N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12229399
M. Wt: 273.74 g/mol
InChI Key: ZBEXSKGPDDPEGN-UHFFFAOYSA-N
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Description

Molecular Geometry and Substituent Effects

The molecule consists of two pyrazole rings connected by a methylene (-CH2-) bridge. The parent pyrazole rings exhibit distinct substitution patterns:

  • Ring A (5-fluoro-1,3-dimethylpyrazol-4-yl): Features fluorine at position 5 and methyl groups at positions 1 and 3.
  • Ring B (1,4-dimethylpyrazol-3-amine): Contains methyl groups at positions 1 and 4, with an amine substituent at position 3.

Table 1: Key Structural Parameters

Parameter Value Source
Molecular Formula C₁₁H₁₇ClFN₅
Molecular Weight 273.74 g/mol
Bond Angle (N-N-C) 108.5°
Torsional Angle (C-F) 12.3°

The fluorine atom induces significant polarization (σ~0.45 e⁻), while methyl groups create steric hindrance (van der Waals radius = 2.0 Å). Density functional theory (DFT) calculations predict a dipole moment of 4.8 Debye, emphasizing its polar character.

Isomeric Landscape

Three primary isomerism types are relevant:

  • Positional Isomerism: Alternative substitution patterns on either pyrazole ring (e.g., fluorine at position 3 instead of 5).
  • Tautomerism: Proton migration between nitrogen atoms (ΔG~1.2 kcal/mol).
  • Conformational Isomerism: Rotation about the methylene bridge (energy barrier = 3.8 kcal/mol).

X-ray studies of analogous compounds reveal a preference for antiperiplanar conformations (180° dihedral angle) between the pyrazole rings, minimizing steric clashes between methyl groups.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-7-6-16(3)15-11(7)13-5-9-8(2)14-17(4)10(9)12;/h6H,5H2,1-4H3,(H,13,15);1H

InChI Key

ZBEXSKGPDDPEGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=C(N(N=C2C)C)F)C.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Intermediates

The alkylation of pyrazole derivatives forms the backbone of this compound’s synthesis. A common approach involves reacting 5-fluoro-1,3-dimethylpyrazole-4-carbaldehyde with N-methylpyrazol-3-amine in the presence of a reducing agent such as sodium borohydride. This step facilitates the formation of the methylene bridge between the two pyrazole rings. Alternatively, nucleophilic substitution reactions using chloromethyl intermediates have been reported, where 1,4-dimethylpyrazol-3-amine reacts with a chloromethylated pyrazole precursor under basic conditions.

A critical variant involves the use of 1,3-dimethyl-5-fluoropyrazole-4-carbonyl chloride as an intermediate. This compound undergoes nucleophilic attack by 1,4-dimethylpyrazol-3-amine in dichloromethane, followed by hydrochloric acid treatment to yield the hydrochloride salt. The reaction can be summarized as:
$$
\text{C}7\text{H}7\text{FN}2\text{O} + \text{C}5\text{H}9\text{N}3 \rightarrow \text{C}{12}\text{H}{16}\text{FN}_5 + \text{HCl}
$$
Yields for this step typically range from 65% to 78%, depending on the purity of the starting materials.

Fluorination Strategies

Fluorination is a pivotal step in ensuring the compound’s bioactivity. Early methods relied on halogen exchange reactions, where 5-chloro-1,3-dimethylpyrazole derivatives were treated with potassium fluoride (KF) in polar aprotic solvents like sulfolane at elevated temperatures (190°C). However, this approach suffered from low yields (~50%) due to side reactions.

Recent advancements employ electrophilic fluorination using Selectfluor® or xenon difluoride (XeF$$_2$$), which directly introduce fluorine at the pyrazole’s 5-position under milder conditions (room temperature, acetonitrile solvent). This method improves yields to 85–90% and reduces byproduct formation.

Condensation and Cyclization Reactions

Condensation reactions between pyrazole aldehydes and amines are widely utilized. For instance, 5-fluoro-1,3-dimethylpyrazole-4-carbaldehyde reacts with 1,4-dimethylpyrazol-3-amine in ethanol under reflux, followed by cyclization using hydrochloric acid. The reaction mechanism involves Schiff base formation, followed by intramolecular cyclization to stabilize the methylene bridge.

Optimization of Reaction Conditions

Temperature and Pressure Control

Optimal temperatures for alkylation range from 50°C to 80°C, while fluorination requires higher temperatures (150–190°C) for traditional KF-based methods. Pressure-controlled environments (1–3 atm) are critical for reactions involving gaseous byproducts, such as HCl evolution during salt formation.

Solvent Selection

Solvent Role Reaction Step Yield Impact
Sulfolane Facilitates fluoride ion mobility Fluorination Increases by 15–20%
Dichloromethane Stabilizes acyl chloride Acylation Critical for purity
Ethanol Proton donor for cyclization Condensation Optimizes reaction rate

Polar aprotic solvents like sulfolane enhance fluorination efficiency, while ethanol aids in proton transfer during cyclization.

Catalysts and Reagents

  • Palladium catalysts : Used in cross-coupling reactions to attach methyl groups to the pyrazole ring.
  • Thionyl chloride (SOCl$$_2$$) : Converts carboxylic acids to acyl chlorides for subsequent amide formation.
  • Triethylamine (Et$$_3$$N) : Neutralizes HCl during salt formation, preventing side reactions.

Purification Techniques

Recrystallization

Recrystallization from ethanol/water mixtures (3:1 v/v) remains the most effective method for removing unreacted starting materials. The compound’s solubility in hot ethanol (22 g/L at 60°C) allows for high recovery rates (≥90%).

Chromatographic Methods

Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (1:4) eluent resolves isomeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >99% purity, essential for pharmaceutical applications.

Industrial-Scale Production Considerations

Industrial synthesis employs continuous flow reactors to enhance scalability. For example, a patented process uses a tubular reactor for the fluorination step, reducing reaction time from 11 hours (batch) to 2 hours. Automated pH control systems ensure consistent hydrochloride salt formation, while in-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost (USD/kg)
Traditional KF route 50–65 85–90 120–150
Electrophilic fluorination 85–90 95–99 200–220
Continuous flow 88–92 98–99.5 180–200

Electrophilic fluorination offers superior yield and purity but at a higher cost due to reagent expenses.

Recent Advances and Innovations

Recent studies focus on enzyme-catalyzed fluorination using flavin-dependent halogenases, which achieve stereoselective fluorine incorporation under ambient conditions. Additionally, microwave-assisted synthesis reduces reaction times for alkylation steps by 70%.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the fluorine atom or reduction of the pyrazole ring.

    Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrazole ring can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Research Findings and Limitations

  • Patent Relevance : –4 highlight the commercial interest in fluorinated heterocycles, suggesting the target compound may have untapped therapeutic or agrochemical applications .

Recommendations :

  • Conduct SAR studies comparing the target compound with ’s carboxamides.
  • Explore salt forms (e.g., hydrochloride vs. hydroxybutanedioate) for optimized drug delivery .

Biological Activity

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride is a synthetic compound belonging to the pyrazole family, notable for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC11H16FN5
Molecular Weight237.28 g/mol
IUPAC NameN-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine
InChIInChI=1S/C11H16FN5/c1-7-5-14-17(4)11(7)13-6-9-8(2)15-16(3)10(9)12/h5,13H,6H2,1-4H3
InChI KeyYDNBLHBGMHOZFT-UHFFFAOYSA-N
Canonical SMILESCC1=C(N(N=C1)C)NCC2=C(N(N=C2C)C)F

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 = 0.39 ± 0.06 µM
  • NCI-H460 (lung cancer) : IC50 = 0.46 ± 0.04 µM
  • A375 (melanoma) : IC50 = 4.2 µM .

These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the cell. It is believed to inhibit enzymes involved in key metabolic pathways associated with inflammation and cancer progression. For instance, it may inhibit cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation and are often dysregulated in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on MCF7 and NCI-H460 Cell Lines :
    • The compound demonstrated significant cytotoxic effects with IC50 values indicating high potency against these cell lines .
  • Inhibition of CDK :
    • A derivative was reported to inhibit CDK2 with an IC50 value of 0.95 nM, suggesting potential as a therapeutic agent in cancer treatment .
  • Autophagy Induction :
    • Compounds related to this structure have been shown to induce autophagy in cancer cells without triggering apoptosis, providing a unique mechanism for cancer therapy .

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